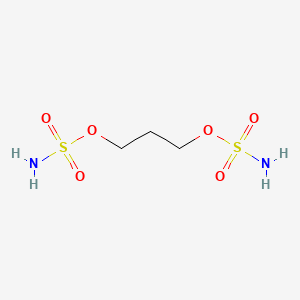

Sulfamic acid, trimethylene ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60548-63-2 |

|---|---|

Molecular Formula |

C3H10N2O6S2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

3-sulfamoyloxypropyl sulfamate |

InChI |

InChI=1S/C3H10N2O6S2/c4-12(6,7)10-2-1-3-11-13(5,8)9/h1-3H2,(H2,4,6,7)(H2,5,8,9) |

InChI Key |

DFALGJJVPSYYCD-UHFFFAOYSA-N |

Canonical SMILES |

C(COS(=O)(=O)N)COS(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Preparation Strategies

Direct Esterification Pathways

Direct esterification stands as a primary route for the synthesis of sulfamic acid, trimethylene ester. This approach involves the reaction of a diol with a sulfonating agent. Various modifications and catalysts have been developed to optimize this process.

Sulfation of 1,3-Propanediol (B51772) (Trimethylene Glycol)

The sulfation of 1,3-propanediol is a key method for producing this compound. This process involves the reaction of the diol with a suitable sulfonating agent to form the cyclic sulfate (B86663) ester.

Sulfur trioxide complexes, such as pyridine-sulfur trioxide and trimethylamine-sulfur trioxide, are widely used reagents for sulfation reactions. lifechempharma.comfishersci.fi These complexes are formed by the reaction of sulfur trioxide, a strong Lewis acid, with Lewis bases like trimethylamine (B31210) or pyridine (B92270). nih.gov This complexation moderates the reactivity of sulfur trioxide, making it a more selective and manageable sulfating agent. The trimethylamine-sulfur trioxide complex, for instance, is employed in the sulfation of various organic molecules, including alcohols. nih.govresearchgate.net

The synthesis of the trimethylamine-sulfur trioxide complex itself can be achieved through a gas-phase reaction where sulfur trioxide vapors are diluted with an inert gas. google.com This method aims to produce a pure product by controlling the reaction temperature to below 40°C to avoid the formation of tarry by-products. google.com

In the context of synthesizing this compound, the pyridine-sulfur trioxide complex is a reproducible choice, particularly when the complex is a white powder. orgsyn.org The use of a deliquescent solid can lead to significantly lower yields. orgsyn.org These sulfur trioxide-amine complexes are effective for the sulfamation of primary amines and the sulfation of alcohols. researchgate.net

The successful synthesis of this compound relies heavily on carefully controlled reaction conditions. The reaction between 1,3-propanediol and the sulfur trioxide complex is exothermic, necessitating effective temperature management. google.com For instance, in the synthesis of a related compound, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide, the significant heat release can lead to hydrolysis, thereby reducing the yield. rsc.org This highlights the importance of efficient heat exchange, which can be a challenge in traditional batch reactors. rsc.org

Optimization of reaction parameters is crucial for maximizing yield and purity. In a continuous flow microreactor setup for a similar synthesis, factors such as temperature, catalyst concentration, residence time, and the flow rate ratio of the reactants were investigated to determine the optimal conditions. rsc.org For the synthesis involving the pyridine-sulfur trioxide complex, a specific temperature profile is recommended: the reaction slurry is first held at -20°C, allowed to warm to room temperature, then heated to 40°C, and finally cooled to 0°C. orgsyn.org

Additives and catalysts can play a significant role in the esterification process. Tributylamine (B1682462), for example, is used as a proton acceptor and a solvent in various organic syntheses. wikipedia.org A sulfur trioxide tributylamine complex has been synthesized and utilized for the sulfation of molecules, offering a simplified purification process due to the lipophilicity of the resulting tributylammonium (B8510715) intermediate. nih.gov

Sodium 2-ethylhexanoate (B8288628) is another compound that finds application as a catalyst and base in chemical reactions, facilitating acylation and substitution reactions. americanelements.com It is used in the synthesis of metal 2-ethylhexanoates which can act as catalysts in various industrial processes. sigmaaldrich.com While its direct application in the synthesis of this compound is not explicitly detailed in the provided context, its role as a catalyst in related esterification and acylation reactions suggests its potential utility. sigmaaldrich.com

Sulfation Utilizing Modified Sulfuric Acid Systems

Modified sulfuric acid systems offer an alternative to sulfur trioxide complexes for sulfation reactions. Sulfamic acid (H₂NSO₃H) itself can be considered a modified form of sulfuric acid and is used for the sulfation of alcohols and carbohydrates. nih.govnih.gov While less reactive than other sulfating agents, it can be effective, sometimes in the presence of catalysts like urea (B33335) to improve the outcome. nih.gov The use of sulfuric acid for the sulfation of diols has been explored in the synthesis of sulfated zirconia, where a gel is formed by adding aqueous sulfuric acid to a solution of a zirconium precursor in an alcohol. rsc.org

Catalytic Esterification with Sulfamic Acid as a Reagent

Sulfamic acid has been demonstrated to be an efficient catalyst for esterification reactions. researchgate.net It is a non-volatile, non-corrosive, and non-hygroscopic crystalline solid, making it a "green" catalyst choice. researchgate.net Its catalytic properties are attributed to its zwitterionic nature. researchgate.net Studies have shown its effectiveness in the synthesis of fatty acid esters, with high yields achieved under optimized conditions. researchgate.net While the direct catalytic esterification of 1,3-propanediol with sulfamic acid to form the trimethylene ester is a plausible pathway, specific research findings on this direct application are not detailed in the provided search results. However, the established catalytic activity of sulfamic acid in other esterification processes supports its potential in this synthesis. researchgate.net

Data Tables

Table 1: Reaction Conditions for Sulfation with Pyridine-Sulfur Trioxide Complex. orgsyn.org

| Step | Temperature | Duration | Observation |

| 1 | -20 °C | 1 hour | Yellow to orange slurry |

| 2 | Room Temperature (22 °C) | 4 hours | Slowly turns to black slurry |

| 3 | 40 °C | 0.5 hours | Dark solution |

| 4 | 0 °C | 0.5 hours | - |

Indirect and Derivatization Approaches

Indirect synthetic routes and those involving the derivatization of related compounds offer versatile methods for the preparation of this compound and its analogs.

Synthesis via Activation of Sulfamic Acid Salts

A prevalent and effective strategy for synthesizing sulfamate (B1201201) esters involves the activation of sulfamic acid salts. This method typically begins with the preparation of a sulfamic acid salt, which is then activated to facilitate nucleophilic attack.

A general and broadly applicable protocol involves the initial sulfamation of an amine with a sulfur trioxide complex, such as sulfur trioxide pyridine (SO₃•pyr) or sulfur trioxide trimethylamine (SO₃•NMe₃), to produce the corresponding sulfamic acid salt. nih.gov These salts are readily accessible and can be subsequently activated for esterification. nih.gov

One successful activation method employs triphenylphosphine (B44618) ditriflate. This reagent activates the sulfamic acid salt, allowing for subsequent nucleophilic trapping by an alcohol to form the desired sulfamate ester. nih.gov This approach has proven effective for a wide range of nucleophiles, including primary and secondary aliphatic alcohols, as well as phenols, affording the products in modest to excellent yields. nih.gov For instance, the reaction of a sulfamic acid salt with sodium pentoxide as the nucleophile proceeds in good yield. nih.gov Notably, this method is also suitable for converting sulfamic acid salts that incorporate nitrogen-containing heterocycles into their corresponding sulfamate esters, a transformation that is not achieved when using phosphorus pentachloride (PCl₅) for activation via a sulfamoyl chloride intermediate. nih.gov

The table below summarizes the effectiveness of various alcohols as nucleophiles in this synthetic approach. nih.gov

| Nucleophile | Product | Yield (%) |

| n-Pentanol | 4l | 85 |

| Isopropanol | 4m | 65 |

| Cyclohexanol | 4n | 78 |

| p-Hydroxybenzonitrile | 4o | 92 |

| Phenol (B47542) | 4p | 75 |

Table 1: Yields of Sulfamate Esters from Various Alcohol Nucleophiles

Exploitation of Ring-Opening Polymerization of Sulfur-Containing Cyclic Monomers

The synthesis of polymers containing sulfamate ester-like linkages can be achieved through the ring-opening polymerization (ROP) of sulfur-containing cyclic monomers. This approach offers a pathway to novel polymeric materials with potentially unique properties.

For example, the ring-opening polymerization of 1,4-thiazine-2,5-diones, which can be derived from α-amino acids, leads to the formation of polythioesters. rsc.orgnih.gov This process is reversible and can be conducted under mild, solution-phase conditions without the need for transition metal catalysts. rsc.orgnih.gov The resulting polymers contain alternating α-amino acid and α-thioglycolic acid residues and exhibit dynamic constitutional exchange. rsc.orgnih.gov

While not a direct synthesis of the simple trimethylene ester, this methodology demonstrates the principle of forming related polymeric structures through the ring-opening of sulfur-containing heterocycles. The resulting polythioesters have potential applications as biodegradable polymers, and their properties can be influenced by intra- and inter-chain hydrogen bonding. rsc.org

Another relevant example is the ring-opening of aziridine-containing sulfonamides. For instance, the treatment of 2-thia-1-azabicyclo- nih.govnih.govhexane-2,2-dioxide with p-toluenesulfonic acid results in the ring-opening of the aziridine (B145994) ring to yield 4-methoxy-1,2-thiazinane-1,1-dioxide, a six-membered ring product. nih.gov This reaction is facilitated by the presence of a Lewis acid. nih.gov

Considerations for Scalable Synthesis and Process Efficiency

For the large-scale production of this compound, several factors must be considered to ensure efficiency, safety, and cost-effectiveness.

Implementation of Continuous Flow Reactor Systems

Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of sulfamic acid derivatives, offering enhanced safety, efficiency, and scalability. nih.govorganic-chemistry.org Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.govorganic-chemistry.org

The synthesis of hydroxamic acids, which share functional group similarities with sulfamate esters, has been successfully demonstrated in continuous flow systems. nih.govorganic-chemistry.org In a typical setup, reagents are continuously pumped through a heated tube or microreactor, where the reaction occurs. nih.govorganic-chemistry.orggoogle.com This approach allows for rapid optimization of reaction conditions and can be scaled up by either increasing the reactor size or by "numbering-up," where multiple reactors are run in parallel. scielo.br The use of continuous flow can significantly reduce reaction times and simplify purification processes. organic-chemistry.org

Strategies for Catalyst Recovery and Recycling

The development of recoverable and recyclable catalytic systems is crucial for sustainable and economically viable chemical processes. In the context of synthesizing sulfamic acid derivatives, the use of solid-supported or easily separable catalysts is highly desirable.

Sulfamic acid itself can act as an efficient and reusable catalyst in various organic transformations, such as esterification and transesterification reactions. researchgate.netresearchgate.netcapes.gov.br Its non-corrosive, non-volatile, and easy-to-handle nature makes it an attractive "green" catalyst. researchgate.net In some applications, ionic liquids have been used in conjunction with sulfamic acid to create a synergistic catalytic medium that can be recovered and reused. capes.gov.br

For reactions employing other types of catalysts, such as metal-based catalysts in cross-coupling reactions, strategies for their recovery are essential. These can include immobilization of the catalyst on a solid support, use of phase-separable catalysts, or membrane filtration techniques.

Mitigation of Undesired Side Reactions and Material Instabilities

A key challenge in the synthesis of this compound and related compounds is the potential for undesired side reactions and product instability. The sulfamate ester functional group can be susceptible to hydrolysis, particularly under certain pH conditions.

Aqueous solutions of sulfamic acid itself are known to slowly hydrolyze to ammonium (B1175870) bisulfate. wikipedia.org While the crystalline solid is generally stable, this hydrolytic instability can be a factor in solution-phase reactions and during workup and purification. wikipedia.org The hydrolysis of aryl sulfamate anions has been described to proceed via an Sₙ1 mechanism, forming a reactive SO₂NH intermediate. researchgate.net

During synthesis, careful control of reaction conditions is necessary to minimize side reactions. For example, in the activation of sulfamic acid salts, the choice of activating agent can be critical to avoid unwanted byproducts. nih.gov Similarly, in ring-opening polymerization, the reaction conditions must be optimized to control the polymer chain length and prevent undesirable side reactions. researchgate.net The stability of the final product under storage and application conditions must also be considered.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Hydrolytic Transformations of the Ester Moiety.acs.org

The hydrolysis of cyclic sulfamates, including the trimethylene ester, is a critical area of study, revealing insights into their stability and reaction pathways under different pH conditions. The process involves the cleavage of the ester bond and can be catalyzed by either acids or bases.

The acid-catalyzed hydrolysis of cyclic sulfamates has been a subject of detailed kinetic studies. tandfonline.com Research on various aromatic and alkyl cyclic sulfamates indicates that the reaction mechanism is highly dependent on the acid concentration. tandfonline.comresearchgate.net In concentrated acid solutions, the hydrolysis of compounds structurally similar to sulfamic acid, trimethylene ester, generally proceeds through an A-1 mechanism. tandfonline.com This pathway involves a rapid, pre-equilibrium protonation of the nitrogen or an oxygen atom on the sulfonyl group, followed by a slow, unimolecular cleavage of the S-N or S-O bond. researchgate.net

However, in lower acidity regions, the mechanism can shift to an A-2 type, where a water molecule attacks the protonated substrate in the rate-determining step. researchgate.net For N-alkyl sulfamates, studies have shown that a specific acid-catalyzed hydrolysis mechanism is dominant across a wide pH range. acs.org The rate of hydrolysis is influenced by the concentration of hydrogen ions. researchgate.net The reaction ultimately leads to the opening of the cyclic structure, yielding the corresponding amino alcohol and sulfuric acid. wikipedia.org

Table 1: Mechanistic Summary of Acid-Catalyzed Hydrolysis

| Condition | Proposed Mechanism | Key Steps | Supporting Evidence |

|---|---|---|---|

| High Acidity | A-1 | 1. Fast protonation of the substrate. 2. Slow unimolecular cleavage. | Activation parameters, solvent isotope effects, and analysis by the Excess Acidity Method. tandfonline.com |

Base-catalyzed hydrolysis of cyclic sulfamates also leads to ring-opening. The reaction mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion. acs.org Studies on analogous five-membered cyclic sulfamates have shown that the hydrolysis proceeds via cleavage of the S-O bond. researchgate.net The rate of base-induced hydrolysis is dependent on the substrate's structure and the reaction conditions. researchgate.netnih.gov The process results in the formation of a sulfamate (B1201201) salt of the corresponding amino alcohol.

The reactivity in base-catalyzed hydrolysis can be influenced by substituents on the ring. researchgate.net For this compound, the attack of the hydroxide nucleophile on the sulfur atom is the key step, leading to the cleavage of the ester linkage.

The hydrolytic cleavage of this compound, can occur via two principal pathways, depending on the conditions:

S-O Bond Cleavage: This is the more common pathway in both acid and base-catalyzed hydrolysis. The attack of the nucleophile (water or hydroxide) occurs at the electrophilic sulfur atom of the sulfonyl group. This leads to the breaking of the sulfur-oxygen bond of the ester.

C-O Bond Cleavage: While less common for hydrolysis, cleavage of the carbon-oxygen bond can occur, particularly in reactions with other nucleophiles. In this pathway, the carbon atom adjacent to the ester oxygen is the site of nucleophilic attack.

Under acid catalysis, the protonation of the sulfamate ring activates it for nucleophilic attack. The A-1 mechanism suggests a dissociative pathway where the S-O bond breaks to form a stabilized intermediate, which is then captured by water. tandfonline.com The A-2 mechanism involves a direct, single-step displacement of the leaving group by a water molecule. researchgate.net

In base-catalyzed hydrolysis, the mechanism is generally a bimolecular nucleophilic substitution at the sulfur atom (an SN2-type reaction at sulfur), where the hydroxide ion directly attacks the sulfur, leading to the expulsion of the alkoxide group and ring opening. researchgate.net

Nucleophilic Substitution Reactions.acs.org

Cyclic sulfamates like the trimethylene ester are valuable synthetic intermediates because they act as electrophiles, readily undergoing ring-opening reactions with a variety of nucleophiles. researchgate.nethw.ac.uk These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking one of the electrophilic carbon centers of the ring.

The reaction of cyclic sulfamates with amine nucleophiles is a well-established method for the synthesis of diamines and other nitrogen-containing compounds. nih.gov The amine attacks one of the carbon atoms of the oxathiazinane ring, leading to cleavage of a C-O or C-N bond and opening of the ring. The regioselectivity of the attack can be influenced by the structure of the cyclic sulfamate and the nature of the amine. nih.gov

For this compound, reaction with a primary or secondary amine would typically involve nucleophilic attack at one of the methylene (B1212753) carbons adjacent to the oxygen or nitrogen atom. This SN2 reaction results in the formation of a substituted 1,3-aminopropanol derivative, where the sulfamate group is retained or subsequently cleaved. This methodology provides a versatile route to various functionalized amines. acs.orgresearchgate.net

Table 2: Representative Nucleophilic Ring-Opening with Amines

| Nucleophile | Product Type | Significance |

|---|---|---|

| Primary Amines | Substituted 1,3-diamines | Synthesis of chiral α,β-diamino acids and piperazinones. nih.gov |

| Secondary Amines | N,N-disubstituted 1,3-diamines | Access to structurally diverse amine derivatives. organic-chemistry.org |

Alcohols and their corresponding alkoxides can also act as nucleophiles to open the cyclic sulfamate ring. nih.gov The reaction involves the attack of the alcohol's oxygen atom on an electrophilic carbon of the this compound. This process is analogous to the reaction with amines and provides a pathway to ether-functionalized amino alcohols.

The reaction is often carried out in the presence of a base to deprotonate the alcohol, generating a more potent alkoxide nucleophile. researchgate.net This nucleophilic ring-opening has been used to introduce a variety of alkyl and aryl ether functionalities. For instance, phenoxides have been shown to be effective nucleophiles for the ring-opening of cyclic sulfamates. researchgate.net This reaction expands the synthetic utility of cyclic sulfamates, allowing for the creation of diverse molecular architectures from a common intermediate. nih.gov

Reductive Transformations

Reductive cleavage is a significant reaction pathway for cyclic sulfamidates, providing access to valuable amino alcohol compounds. mdpi.comnumberanalytics.com This process involves the breaking of one or more bonds within the heterocyclic ring using a reducing agent. numberanalytics.com

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleaving various functional groups, including esters, amides, and epoxides. youtube.comnih.govyoutube.com While less reactive than aldehydes and ketones, the ester functional group within the cyclic sulfamidate is susceptible to reduction by strong nucleophilic hydrides like those provided by LiAlH₄. youtube.com The general mechanism for ester reduction involves an initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the alkoxide to form an aldehyde intermediate. This aldehyde is then rapidly reduced by a second equivalent of hydride to yield a primary alcohol upon workup. youtube.com

In the context of this compound, the reaction is more complex than a simple ester reduction. The process involves the reductive cleavage of the N-S bond in addition to the C-O bond. mdpi.com Strong reducing agents like LiAlH₄ are conventionally used for the deprotection of cyclic sulfamidates to yield the corresponding amino alcohols. mdpi.com The reaction proceeds via nucleophilic attack at the sulfur atom, leading to the cleavage of the sulfonyl group and subsequent ring opening.

The complete reductive cleavage of this compound yields 3-amino-1-propanol. This transformation involves the breaking of both the C4-O1 and N2-S3 bonds of the heterocyclic ring. The process effectively removes the sulfonyl group (SO₂) to unmask the free amino alcohol. mdpi.com This deprotection strategy is a key step in synthetic routes where the cyclic sulfamidate acts as a protecting group for a 1,3-amino alcohol moiety. mdpi.comnih.govresearchgate.net The resulting 3-amino-1-propanol is a bifunctional molecule containing both a primary amine and a primary alcohol, which can be identified and characterized using standard spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Reductive Cleavage of this compound

| Reducing Agent | Bond(s) Cleaved | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | C-O, N-S | 3-amino-1-propanol |

Broad Reactivity Patterns of Sulfamic Acid Esters

Cyclic sulfamidates, such as the trimethylene ester of sulfamic acid, are versatile synthetic intermediates primarily because their reactivity is comparable to that of activated heterocycles like aziridines and azetidines. researchgate.net They readily undergo ring-opening reactions when treated with a wide range of nucleophiles, a property that makes them valuable in the synthesis of β- and γ-substituted amines. researchgate.netresearchgate.net

The sulfamate moiety is a well-established precursor for amino groups in various chemical transformations. researchgate.net The use of sulfamate esters to form cyclic sulfamidates via intramolecular C-H amination is a prominent method for producing amino alcohols with high efficiency and stereoselectivity. researchgate.net

Furthermore, sulfamate esters are employed in intramolecular alkene aziridination reactions. nih.gov This methodology facilitates the synthesis of chiral functionalized amines through the formation of bicyclic aziridines, which can subsequently be opened by nucleophiles. nih.gov The sulfamate group serves as the nitrogen source for the newly formed aziridine (B145994) ring, highlighting its utility in complex nitrogen-containing molecule synthesis.

The electrophilic nature of cyclic sulfamidates is a cornerstone of their reactivity. researchgate.net The carbon atoms within the ring, particularly the one adjacent to the oxygen atom, are susceptible to nucleophilic attack, leading to regioselective ring-opening. researchgate.netresearchgate.net This electrophilicity is harnessed in cross-coupling reactions, where the sulfamidate acts as an electrophilic partner. jyu.finih.govyoutube.comcapes.gov.br

For instance, cyclic sulfamidates can react with organometallic reagents, such as Grignard reagents, in ring-opening reactions that form new carbon-carbon bonds. researchgate.net These reactions proceed with a high degree of regio- and stereoselectivity, often with complete inversion of configuration at the reacting stereocenter. researchgate.net This predictable reactivity makes cyclic sulfamidates valuable building blocks in asymmetric synthesis, complementing the reactivity of similar electrophiles like epoxides and aziridines. researchgate.net

Table 2: Reactivity of Cyclic Sulfamidates

| Reaction Type | Role of Sulfamidate | Product Class |

|---|---|---|

| Nucleophilic Ring-Opening | Electrophile | Substituted Amines/Amino Alcohols |

| Intramolecular C-H Amination | Nitrogen Source | Cyclic Amines |

| Intramolecular Aziridination | Nitrogen Source | Aziridines |

| Cross-Coupling | Electrophile | C-C Bond Containing Amines |

Comparative Mechanistic Studies with Related Sulfuryl and Sulfamyl Transfer Processes

The transfer of the sulfuryl (SO₂) or sulfamyl (SO₂NH) group is central to the reactivity of sulfate (B86663) and sulfamate esters. Mechanistic studies reveal significant differences between these processes. The hydrolysis of aryl sulfate monoanions typically proceeds through an associative Sₙ2-type mechanism at the sulfur atom. acs.orgacs.orgnih.gov In contrast, the hydrolysis of aryl sulfamate monoanions follows a dissociative E1cB (Elimination Unimolecular conjugate Base) or Sₙ1-like pathway. acs.orgacs.orgnih.govrsc.org

This mechanistic divergence is attributed to the greater stability of the sulfamyl isocyanate-like intermediate (SO₂NH) compared to sulfur trioxide (SO₃). acs.orgacs.orgnih.gov The SO₂NH intermediate is sufficiently stable to exist distinctly during the hydrolysis of sulfamates, whereas the high energy of SO₃ favors a concerted Sₙ2 pathway for sulfates. acs.org Enzymatic systems, such as sulfatases that catalyze the hydrolysis of sulfate esters, also proceed via an Sₙ2 mechanism. acs.orgacs.orgnih.gov In contrast, sulfuryl transfer reactions catalyzed by enzymes like estrogen sulfotransferase (EST) involve the transfer of the sulfuryl group from a donor like 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, proceeding through a sequential mechanism with a transition state characteristic of an in-line sulfuryl transfer. nih.govnih.gov

Table 3: Mechanistic Comparison of Hydrolysis

| Compound Class | Predominant Mechanism | Key Intermediate |

|---|---|---|

| Aryl Sulfate Esters | Sₙ2 (Associative) | [Transition State] |

| Aryl Sulfamate Esters | Sₙ1/E1cB (Dissociative) | SO₂NH |

Conformational Analysis and Stereochemical Investigations

Structural Characterization of the Six-Membered Ring System

Trimethylene sulfate (B86663) consists of a six-membered ring composed of three carbon atoms, two oxygen atoms, and a sulfur atom. Spectroscopic methods, particularly Infrared (IR) and Raman spectroscopy, are essential for characterizing the molecular structure of trimethylene sulfate. These techniques probe the vibrational modes of the molecule, offering detailed information about the geometry and bonding within both the sulfate group and the organic ring.

The six-membered ring of trimethylene sulfate is not planar. To achieve tetrahedral geometries for the carbon atoms and minimize angle strain, the ring adopts a puckered conformation. wou.eduyoutube.com This non-planar arrangement is a key feature of its structure.

Conformational Equilibria in Cyclic Sulfates

Cyclic sulfates, including trimethylene sulfate, exist in a state of conformational equilibrium, primarily between chair and boat forms. The study of these equilibria is fundamental to understanding the molecule's properties.

Spectroscopic analysis has confirmed that for trimethylene sulfate, the chair conformation is the predominant and most stable isomer. The chair conformation of a six-membered ring, like cyclohexane, is known to be the most stable arrangement because it effectively minimizes both angle strain and torsional strain. libretexts.orgpressbooks.pub In this conformation, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5 degrees, and all adjacent carbon-hydrogen bonds are staggered. youtube.comlibretexts.orgpressbooks.pub The chair form of trimethylene sulfate is more stable than other potential conformations, such as the twist-boat, by a significant energy margin. pressbooks.pub

Influence of Ring Substituents on Molecular Conformation (e.g., 4-Methyl Trimethylene Sulfate)

The introduction of substituents onto the trimethylene sulfate ring can significantly influence its conformational preferences. The steric and electronic effects of the substituent can alter the relative energies of the different conformations.

For instance, in the case of 4-methyl trimethylene sulfate, the methyl group can occupy either an axial or an equatorial position in the chair conformation. The relative stability of these two possibilities is a key area of study. Generally, for monosubstituted cyclohexanes, the conformation with the substituent in the equatorial position is more stable to avoid steric interactions known as 1,3-diaxial interactions. youtube.com

Studies on related cyclic sulfites, such as 4-phenyltrimethylene sulfite (B76179), have shown that the introduction of a bulky group can cause the ring to invert to a chair conformation where both the sulfinyl group and the bulky substituent are in equatorial positions. cdnsciencepub.com This suggests that similar principles would apply to substituted trimethylene sulfates, where the bulky substituent would preferentially occupy an equatorial position to minimize steric strain.

Correlations Between Molecular Structure and Chemical Reactivity

The specific conformation adopted by trimethylene sulfate and its derivatives has a direct impact on their chemical reactivity. The strained ring structure makes it susceptible to nucleophilic attack, which is a key feature of its chemistry. researchgate.net

The ring-opening of cyclic sulfates typically proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon atom being attacked. The stereochemical outcome of these reactions is therefore directly linked to the conformation of the starting cyclic sulfate. The inherent stereospecificity of this ring-opening process is a valuable tool in asymmetric synthesis. The reactivity of cyclic sulfates is generally enhanced compared to their acyclic counterparts, which may be attributed to the ring strain. researchgate.net

Furthermore, the regioselectivity of ring-opening reactions in substituted cyclic sulfates can be influenced by the interplay of electronic and steric factors, which are in turn dictated by the molecule's conformation.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the atomic arrangement and conformational dynamics of sulfamic acid, trimethylene ester.

Proton (¹H) NMR Studies for Structural Confirmation and Conformational Dynamics

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the molecular structure and investigating the conformational behavior of this compound. The ¹H NMR spectrum typically displays signals corresponding to the methylene (B1212753) protons of the trimethylene bridge. The chemical shifts and coupling constants of these protons are sensitive to their chemical environment and spatial orientation, providing valuable information about the ring's conformation.

In many instances, the six-membered ring of 1,3,2-dioxathiane (B15493526) 2,2-dioxide adopts a chair conformation. researchgate.net The axial and equatorial protons exhibit distinct chemical shifts and coupling patterns. For example, in a substituted derivative, 5-phenyl-1,3,2-dioxathiane 2,2-dioxide, the proton signals are observed at specific chemical shifts (δ) in ppm, with coupling constants (J) in Hz, that help define the stereochemistry of the molecule. amazonaws.com

Table 1: Illustrative ¹H NMR Data for Substituted 1,3,2-Dioxathiane 2,2-Dioxide Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-Methyl-1,3,2-dioxathiane 2,2-dioxide | H-5 | 2.37 | m | - |

| H-4a, H-6a | 4.66 | dd | 13.2, 7.2 | |

| H-4e, H-6e | 4.77 | dd | 14.4, 4.8 | |

| 5-Isopropyl-1,3,2-dioxathiane 2,2-dioxide | CH(CH₃)₂ | 1.01 | d | 7.0 |

| CH(CH₃)₂ | 1.75 | dq | 13.5, 7.0 | |

| H-5 | 2.00-2.08 | m | - | |

| H-4, H-6 | 4.59-4.64 | m | - | |

| 5-Phenyl-1,3,2-dioxathiane 2,2-dioxide | H-ax | 1.76 | q | 7.8 |

| H-eq | 2.24 | ddq | 11.4, 7.8, 4.2 | |

| Ph-H | 7.16 | d | 7.2 | |

| Ph-H | 7.24 | t | 7.2 | |

| Ph-H | 7.33 | t | 7.2 | |

| CH₂O | 4.49 | dd | 11.5, 8.4 | |

| CH₂O | 4.62 | dd | 11.5, 4.2 |

Data sourced from studies on substituted derivatives to illustrate typical signal patterns. amazonaws.com

Conformational dynamics, such as ring inversion, can also be studied using variable-temperature NMR. The energy barrier for this process is influenced by the substituents on the ring. researchgate.net

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the carbon atoms of the trimethylene chain. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the neighboring oxygen and sulfur atoms.

For the parent compound, two main signals are anticipated: one for the two equivalent carbons bonded to the oxygen atoms (C4 and C6) and another for the central carbon (C5). For instance, in 5-methyl-1,3,2-dioxathiane 2,2-dioxide, the carbon signals are observed at δ 33.8, 65.9, and 73.6 ppm. amazonaws.com

Table 2: ¹³C NMR Chemical Shifts for Substituted 1,3,2-Dioxathiane 2,2-Dioxide Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 5-Methyl-1,3,2-dioxathiane 2,2-dioxide | C5 | 33.8 |

| CH₂O | 65.9 | |

| CH₂O | 73.6 | |

| 5-Isopropyl-1,3,2-dioxathiane 2,2-dioxide | CH(CH₃)₂ | 20.1 |

| CH(CH₃)₂ | 25.9 | |

| C5 | 38.9 | |

| CH₂O | 75.7 | |

| 5-Phenyl-1,3,2-dioxathiane 2,2-dioxide | C-ax | 28.1 |

| C-eq | 32.3 | |

| C-ipso | 32.7 | |

| CH₂O | 76.4 | |

| Ph-C | 126.7, 128.1, 128.8, 139.9 |

Data sourced from studies on substituted derivatives to illustrate typical chemical shifts. amazonaws.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O and C-O bonds.

The symmetric and asymmetric stretching vibrations of the S=O groups typically appear as strong bands in the regions of 1380-1410 cm⁻¹ and 1180-1230 cm⁻¹, respectively. amazonaws.comacs.org The C-O stretching vibrations are also prominent, usually found in the 1000-1200 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for 1,3,2-Dioxathiane 2,2-Dioxide and Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | ~1380 | Strong |

| S=O Symmetric Stretch | ~1196 | Strong |

| C-O Stretch | ~1030 | Strong |

| C-H Stretch | 2866-2971 | Medium |

Data compiled from various sources on cyclic sulfates. amazonaws.comacs.org

Mass Spectrometry (MS), Including Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₃H₆O₄S), the expected molecular weight is approximately 138.14 g/mol .

Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of polar and thermally labile molecules. In ESI-MS, this compound can be detected as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solution, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. amazonaws.commdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. amazonaws.comnih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

X-ray Crystallography and Diffraction Analysis for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the chair conformation of the six-membered ring in the solid state. scribd.com

These studies reveal the detailed geometry of the SO₂ group and the puckering of the dioxathiane ring. For instance, in a related compound, 5-tert-butyl-5-methyl-1,3,2-dioxathiane 2,2-dioxide, X-ray analysis has provided detailed structural parameters. ugr.es

Complementary Spectroscopic and Physical Techniques

Other techniques can provide additional insights into the properties of this compound. Ultrasonic absorption measurements, for example, can be used to study the kinetics of conformational changes, such as the chair-to-chair ring inversion, in solution. researchgate.net These measurements complement the information obtained from dynamic NMR studies.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the behavior of electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for optimizing molecular geometries and exploring electronic properties.

For Sulfamic acid, trimethylene ester, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. researchgate.netbohrium.com The calculations would optimize all bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. In the solid state, the sulfamic acid moiety is known to exist as a zwitterion (H₃N⁺SO₃⁻), and DFT can predict the relative stability of the neutral and zwitterionic tautomers. wikipedia.org

Key findings from such a study would include:

Optimized Geometry: Precise determination of the S-O, S-N, C-C, C-O, and N-H bond lengths and the angles between them. These parameters are crucial for understanding the molecule's shape and steric profile.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. The spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential, e.g., around the amine hydrogens) regions. This is critical for predicting intermolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Sulfamate (B1201201) Group This table presents typical bond lengths and angles expected from a DFT optimization, based on studies of related sulfamic acid structures.

| Parameter | Type | Expected Value |

| S=O | Bond Length | ~ 1.44 Å |

| S-N | Bond Length | ~ 1.77 Å |

| S-O (ester) | Bond Length | ~ 1.60 Å |

| O-S-O | Bond Angle | ~ 120° |

| N-S-O | Bond Angle | ~ 105° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher accuracy than standard DFT for energetic and spectroscopic properties, often serving as a benchmark. acs.org

For this compound, ab initio calculations would be valuable for:

Accurate Energetics: Calculating highly accurate absolute and relative energies, including conformational energies and reaction barriers. Theoretical studies on aryl sulfamates have used methods like SCS-MP2 to investigate reaction mechanisms with high precision. acs.org

Spectroscopic Properties: Predicting vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, helps to confirm the molecular structure and assign spectral bands to specific vibrational modes (e.g., S=O stretch, N-H bend).

Table 2: Illustrative Ab Initio Calculated Vibrational Frequencies This table shows representative vibrational modes and their expected frequencies from an ab initio calculation.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| Asymmetric SO₂ Stretch | Sulfonyl | ~ 1350 - 1400 |

| Symmetric SO₂ Stretch | Sulfonyl | ~ 1150 - 1200 |

| N-H Stretch | Amine | ~ 3200 - 3400 |

| C-O Stretch | Ester | ~ 1000 - 1100 |

| S-N Stretch | Sulfamate | ~ 850 - 950 |

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a view of their dynamic behavior. Recent studies have utilized both classical MD with refined force fields and Ab Initio Molecular Dynamics (AIMD) to study simple sulfamate ions in aqueous solutions. nih.govacs.orgnih.gov

An MD simulation of this compound, would reveal:

Solvation Structure: How water or other solvent molecules arrange around the solute, particularly the hydrogen bonding patterns at the sulfamate headgroups.

Conformational Dynamics: The flexibility of the trimethylene linker and the timescale of transitions between different conformational states.

Ion Interactions: AIMD simulations have been used to model the interaction between sulfamate groups and cations like Ca²⁺, showing that the preferential binding mode is through a shared solvent molecule rather than direct contact. acs.org This is crucial for understanding the molecule's behavior in a biological or ionic environment.

Force Field Validation: AIMD serves as a benchmark for developing and validating classical force fields (like CHARMM and GLYCAM), which are necessary for simulating larger systems over longer timescales. nih.govnih.govresearchgate.net Studies show that many common force fields can overestimate interactions, highlighting the need for careful parametrization for sulfated molecules. acs.orgresearchgate.net

Investigation of Conformational Energetics and Transition States

Conformational analysis is the study of the energy and stability of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The trimethylene (propane-1,3-diyl) linker in this compound, has several rotatable bonds (C-C and C-O) that give rise to a complex potential energy surface.

Computational methods can systematically map this surface by:

Potential Energy Scans: Rotating specific dihedral angles incrementally and calculating the energy at each step to identify energy minima (stable conformers) and energy maxima (transition states).

Identifying Stable Conformers: For the propane-1,3-diyl chain, conformations can range from fully extended (anti-anti) to various bent or folded (gauche) forms. Crystal structure studies of other molecules with this linker show it can adopt various conformations to accommodate crystal packing forces. researchgate.netresearchgate.net

Calculating Rotational Barriers: The energy difference between a stable conformer and a transition state represents the activation energy for rotation, which determines the rate of interconversion between conformations at a given temperature.

Theoretical Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. A key reaction for sulfamate esters is hydrolysis. Theoretical studies on the hydrolysis of aryl sulfamates have provided deep mechanistic insights that can be applied to the trimethylene ester. acs.orgresearchgate.net

These studies show that sulfamate esters can hydrolyze via different pathways:

Sₙ1-like Mechanism: In solution, aryl sulfamate monoanions tend to hydrolyze through a dissociative Sₙ1 pathway, where the leaving group departs first to form a highly reactive SO₂NH intermediate. acs.orgresearchgate.net

Sₙ2-like Mechanism: In other conditions, particularly at neutral pH, hydrolysis can proceed via an associative Sₙ2 mechanism. Here, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to a pentacoordinate transition state before the O-S bond cleaves. researchgate.netacs.org

Theoretical calculations can distinguish between these pathways by locating the respective transition states and comparing their activation energies. The pathway with the lower energy barrier will be the kinetically favored one. Such calculations provide a molecular-level explanation for experimentally observed reaction rates and product distributions.

Studies on Intermolecular Interactions and Molecular Aggregation

The sulfamate group, with its N-H protons (hydrogen bond donors) and sulfonyl oxygens (hydrogen bond acceptors), is capable of forming strong and directional hydrogen bonds. These interactions govern how molecules recognize each other and assemble into larger structures, such as molecular crystals or aggregates in solution. nih.gov

Theoretical approaches to studying these interactions include:

Dimer and Cluster Calculations: The geometry and binding energy of dimers and larger clusters of this compound, can be calculated using DFT or ab initio methods. Studies on sulfamic acid itself have shown that its aggregation in the gas phase is energetically favorable, driven by strong intermolecular hydrogen bonds. nih.gov

Analysis of the Electron Density: Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or the Reduced Density Gradient (RDG) can analyze the calculated electron density to identify and characterize non-covalent interactions. bohrium.comresearchgate.net These methods can quantify the strength of hydrogen bonds and weaker van der Waals interactions that contribute to the stability of the aggregated structure.

Crystal Structure Prediction: By combining knowledge of intermolecular interaction energies with packing algorithms, computational methods can predict plausible crystal structures. The analysis of these predicted structures reveals the dominant hydrogen bonding motifs and packing arrangements, which are fundamental concepts in crystal engineering. exlibrisgroup.comrsc.org For the trimethylene ester, strong N-H···O=S hydrogen bonds linking the sulfamate groups of adjacent molecules would be expected to be a dominant feature in its solid-state structure.

Computational Approaches to Structure-Reactivity Relationship (SAR) Development

The development of a Structure-Reactivity Relationship (SAR) for this compound, also known as 1,3,2-oxathiazinane 2,2-dioxide, is significantly enhanced by the use of computational chemistry and theoretical modeling. These in silico methods provide deep insights into the molecule's three-dimensional structure, its electronic properties, and how these features correlate with its chemical reactivity or biological activity. By simulating the molecule and its hypothetical derivatives, researchers can predict their behavior, guiding the synthesis of new compounds with desired properties.

At the core of computational SAR studies is the principle that the chemical and physical properties of a molecule, which can be calculated using theoretical models, are responsible for its reactivity. For cyclic sulfamates like the trimethylene ester, key areas of investigation include conformational analysis, the distribution of electron density, and the energies of frontier molecular orbitals.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometry and electronic properties of molecules. researchgate.net For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to determine the most stable conformation of the six-membered ring. researchgate.net The ring can exist in various conformations, such as chair, boat, or twist-boat, and DFT helps identify the lowest energy (and thus most probable) structure.

Key parameters derived from DFT calculations that are crucial for SAR development include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformer. Variations in these parameters upon substitution on the trimethylene ring can be directly correlated with changes in reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) sites. For the this compound, the MEP would show electronegative regions around the oxygen atoms of the sulfonyl group and the nitrogen atom, which are critical sites for intermolecular interactions. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Illustrative DFT Data for Hypothetical Derivatives

To establish an SAR, a series of hypothetical derivatives of this compound would be modeled. The table below illustrates the type of data that would be generated. In this example, we consider substitutions at the C4 position of the trimethylene ring.

| Compound | Substituent (R) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1 | -H | 3.85 | -8.12 | 1.25 | 9.37 |

| 2 | -CH₃ | 4.02 | -7.98 | 1.31 | 9.29 |

| 3 | -F | 2.51 | -8.35 | 1.10 | 9.45 |

| 4 | -NO₂ | 1.78 | -8.91 | 0.85 | 9.76 |

Note: This data is illustrative and intended to demonstrate the output of computational SAR studies.

From this illustrative data, a preliminary SAR can be drawn. For instance, an electron-donating group like methyl (-CH₃) slightly raises the HOMO energy, potentially increasing nucleophilicity, while an electron-withdrawing group like nitro (-NO₂) significantly lowers it, making the compound less likely to act as an electron donor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Building on the data from DFT and other computational methods, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR is a statistical approach that correlates calculated molecular descriptors with experimentally observed activity. nih.gov The goal is to create a mathematical equation that can predict the activity of unsynthesized compounds.

For this compound and its derivatives, relevant molecular descriptors might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, molecular volume, surface area, specific shape indices. nih.gov

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting how a molecule might behave in a biological system. nih.gov

A typical QSAR model takes the form of a linear equation:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The table below provides an example of the data used to build a QSAR model for a hypothetical series of cyclic sulfamates.

| Compound | Log(1/IC₅₀) (Observed Activity) | LogP (Lipophilicity) | Molecular Volume (ų) | LUMO Energy (eV) |

| 1a | 5.2 | 0.8 | 110.5 | 1.25 |

| 1b | 5.5 | 1.2 | 125.2 | 1.31 |

| 1c | 4.9 | 0.6 | 115.1 | 1.10 |

| 1d | 4.6 | 0.1 | 130.8 | 0.85 |

Note: This data is illustrative. IC₅₀ refers to the half maximal inhibitory concentration, a common measure of a compound's potency.

Using multiple linear regression or more advanced machine learning algorithms, a QSAR model could be generated. Such a model for sulfamates has shown that molecular shape, size, and electronic properties are often strong determinants of activity, sometimes more so than lipophilicity. nih.gov These models allow for the high-throughput screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and laboratory testing, thereby accelerating the discovery process. researchgate.net

Exploration of Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Substituted Trimethylene Sulfamic Acid Esters

The synthesis of substituted trimethylene sulfamic acid esters, also known as cyclic sulfamates or sulfamidates, often begins with appropriately substituted 1,3-diols or amino alcohols. researchgate.net These precursors provide the three-carbon "trimethylene" backbone which is then cyclized.

One common strategy involves the reaction of a 1,3-amino alcohol with a sulfurylating agent. The choice of substituents on the carbon backbone of the amino alcohol directly translates to the substitution pattern on the final cyclic sulfamate (B1201201). Characterization of these products relies on standard spectroscopic techniques.

Key Research Findings:

From Amino Alcohols: The synthesis of cyclic sulfamates from β-amino alcohols is a well-established route. researchgate.net This method provides a direct pathway to creating substituted cyclic sulfamates by choosing an amino alcohol with the desired substitution pattern.

Catalytic Methods: Rhodium and Ruthenium-catalyzed intramolecular amination of acyclic sulfamate esters represents a more advanced method for forming the cyclic structure. researchgate.net

Activation of Sulfamic Acid Salts: A general approach for creating sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with an alcohol nucleophile. nih.govresearchgate.net This method can be adapted for the synthesis of substituted trimethylene esters by using a substituted 1,3-diol, where one hydroxyl group is protected, allowed to react, and then deprotected to form the cyclic ester.

Below is a table summarizing synthetic approaches for substituted sulfamate esters.

| Starting Material | Reagent/Method | Product Type | Ref |

| Alcohols/Phenols | Activation with triphenylphosphine ditriflate | Acyclic Sulfamate Esters | nih.gov |

| Diols/Epoxides | Sulfurylating agents (e.g., SOCl₂) | Cyclic Sulfamates | researchgate.net |

| β-Amino Alcohols | Cyclization | Cyclic Sulfamates | researchgate.net |

| Olefins | Reaction with specific reagents | Acyclic Sulfamates | researchgate.net |

| Sulfamic Acid Salts | Triphenylphosphine ditriflate activation | N-Substituted Sulfamate Esters | researchgate.net |

Investigation of Diverse Sulfamic Acid Ester Analogues

The structural framework of sulfamic acid esters can be varied significantly to produce a wide range of analogues, from simple aliphatic chains to complex polycyclic systems. These investigations are crucial for understanding how broader structural changes impact the chemical properties of the sulfamate group.

The nature of the group attached to the sulfamate ester oxygen has a profound impact on the molecule's properties. nih.gov Both aliphatic and aromatic variants are synthetically accessible and have been studied extensively. rsc.orgnih.gov

Aliphatic Sulfamates: These compounds feature an alkyl group attached to the ester oxygen. Their synthesis can be achieved through several methods, including the reaction of an alcohol with a sulfamoyl chloride or via the activation of sulfamic acid salts. nih.govnih.gov A series of novel aliphatic sulfonamide derivatives have been synthesized and characterized using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and LC-MS. nih.gov

Aromatic Sulfamates: In these analogues, the ester is formed with a phenolic hydroxyl group. The synthesis of aromatic sulfamates can be achieved by reacting a phenol (B47542) with sulfamoyl chloride or by using a sulfur trioxide-amine complex. nih.gov Research has shown that amphiphiles containing aromatic amine structural units are generally more thermally stable than those with an aliphatic amine core, a property attributed to resonance stabilization and greater structural rigidity. nih.govacs.org

The following table compares key characteristics of aliphatic and aromatic sulfamate variants.

| Feature | Aliphatic Variants | Aromatic Variants | Ref |

| Core Structure | Contains alkyl chains | Contains aromatic (e.g., phenyl) rings | nih.gov |

| Thermal Stability | Generally lower; flexible chains are more prone to bond cleavage under heat. | Generally higher; π-electron delocalization and rigid structure provide stability. | nih.govacs.org |

| Synthesis | Reaction of alcohols with sulfamoyl chloride; activation of sulfamic acid salts. | Reaction of phenols with sulfamoyl chloride; use of sulfur trioxide-amine complexes. | nih.govnih.gov |

Cyclic sulfamates, also known as sulfamidates, are a significant class of compounds where the sulfamate moiety is part of a heterocyclic ring. researchgate.net The synthesis of these systems is a field of active research, with several established strategies.

Synthetic Routes:

From Diols and Epoxides: 1,2- and 1,3-diols can be treated with reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) followed by oxidation to form five- or six-membered cyclic sulfates. These can then be reacted with an amine source to yield the cyclic sulfamate.

From Amino Alcohols: The most direct route involves the cyclization of an amino alcohol. For instance, a γ-amino alcohol can be cyclized to form a six-membered cyclic sulfamate, which is the core structure of the trimethylene ester. researchgate.net

From Aziridines: Aziridines can serve as precursors for the synthesis of five-membered cyclic sulfamates. researchgate.net

These cyclic systems represent conformationally restricted analogues of open-chain sulfamates, making them valuable for studying structure-function relationships. nih.gov

The chemistry of sulfamic acid esters is closely related to that of other compounds containing a nitrogen-sulfur bond, such as sulfamides, sulfenamides, and sulfinamides. rsc.orgresearchgate.net

Sulfamides: These compounds feature a sulfuryl group (–SO₂–) flanked by two nitrogen atoms (R₂N-SO₂-NR'₂). Unsymmetrical sulfamides can be synthesized by activating sulfamic acid salts with triphenylphosphine ditriflate and then trapping the intermediate with a nucleophilic amine. researchgate.net

Sulfenamides and Sulfinamides: These are related structures with the sulfur in a lower oxidation state (R-S-NR'₂ and R-S(O)-NR'₂, respectively). They can be synthesized via the oxidative coupling of thiols and amines, a method that offers a direct and atom-economical route. researchgate.net The S-N bond in sulfenamides is known to be labile. wikipedia.org

The development of efficient synthetic methods for these N-S containing compounds is of great importance due to their application as building blocks in medicinal and materials chemistry. researchgate.netresearchgate.net

Systematic Studies on Structure-Reactivity and Structure-Function Correlations

Systematic studies aim to establish clear relationships between the chemical structure of a sulfamic acid ester derivative and its resulting reactivity and function.

Structure-Reactivity Correlations:

N-Substituents: The nature of the substituent on the nitrogen atom of the sulfamate significantly influences reactivity. Electron-withdrawing groups on the nitrogen can increase the acidity of the N-H proton and affect the nucleophilicity of the nitrogen atom. Conversely, electron-donating groups can have the opposite effect. Studies on N-substituted sulfamate esters show that while aryl and electron-deficient N-alkyl substituents are well-tolerated in certain synthetic transformations, more electron-rich N-alkyl substituents can lead to lower yields. nih.gov

O-Substituents: As noted previously, the switch from an aliphatic to an aromatic group on the ester oxygen can dramatically alter properties like thermal stability. nih.gov This is a direct structure-function correlation.

Structure-Function Correlations:

Conformational Restriction: The creation of cyclic sulfamates, such as the trimethylene ester, introduces conformational rigidity. This restriction can be crucial for biological activity, where a specific three-dimensional arrangement is often required for a molecule to bind to a biological target. Cyclic sulfamates have been investigated as mechanism-based inhibitors of sulfatases, demonstrating that the cyclic scaffold is a key element for their mode of action. nih.gov

Lipophilicity and Solubility: The addition of long alkyl chains to a core structure, as demonstrated in derivatives of poly(trimethylene carbonate), directly impacts hydrophobicity and degradation behavior. ui.ac.id Similarly, attaching aliphatic or aromatic groups to a sulfamate core will modulate its solubility and partitioning behavior between aqueous and organic phases, a critical factor in many applications.

Advanced Applications in Organic Synthesis and Materials Science

Reagents in Complex Organic Synthesis

The utility of sulfamic acid, trimethylene ester in the synthesis of intricate molecular architectures is a subject of ongoing research. Its role as a reactive intermediate allows for the construction of diverse and complex organic molecules.

The strained six-membered ring of this compound serves as a valuable building block for the synthesis of various cyclic and heterocyclic frameworks. Its reactivity towards nucleophiles allows for ring-opening reactions that introduce a functionalized three-carbon chain into a target molecule. This strategy has been employed in the synthesis of complex molecular structures where the controlled incorporation of such a chain is required. organic-chemistry.org

Cyclic sulfates, including trimethylene sulfate (B86663), are utilized in the synthesis of a variety of cyclic compounds. organic-chemistry.org For instance, they can act as precursors in reactions that lead to the formation of new ring systems. The reactivity of these compounds can be leveraged in cyclization reactions, contributing to the assembly of complex molecular architectures.

Furthermore, the principles of using cyclic reagents for constructing heterocyclic systems are well-established. Methodologies such as 1,3-dipolar cycloadditions provide a pathway to five-membered heterocyclic rings. While not directly involving trimethylene sulfate as the dipole, the strategic use of cyclic precursors is a cornerstone of modern heterocyclic chemistry.

This compound is a key precursor for the synthesis of other sulfate esters. Its reaction with various nucleophiles leads to the opening of the cyclic sulfate and the formation of a new, acyclic sulfate ester. This reactivity is fundamental to its application as a sulfating agent. organic-chemistry.org

The efficiency of sulfating agents like trimethylene sulfate lies in their capacity to transfer a sulfate group to nucleophilic functional groups such as hydroxyl and amino groups. organic-chemistry.org This process is crucial in the synthesis of biologically important sulfated molecules. The regioselectivity and stereoselectivity of these sulfation reactions are critical for creating complex molecules with defined biological functions.

The following table provides examples of different types of alcohols that can be sulfated, demonstrating the broad applicability of sulfating agents in organic synthesis.

| Substrate Class | Example Substrate | Potential Product |

| Primary Alcohol | Ethanol | Ethyl hydrogen sulfate |

| Secondary Alcohol | Isopropanol | Isopropyl hydrogen sulfate |

| Phenol (B47542) | Phenol | Phenyl hydrogen sulfate |

| Polyol | Glycerol | Glycerol trisulfate |

A significant application of this compound is its reaction with amines to introduce a sulfamic acid moiety. Amines, acting as nucleophiles, can attack the electrophilic carbon atoms of the trimethylene sulfate ring. This results in the cleavage of a C-O bond and the formation of a sulfamic acid derivative. The initial product of this ring-opening reaction is an aminoalkyl hydrogen sulfate. This reaction provides a direct method for incorporating a sulfamate (B1201201) group into a target molecule, which is of interest in medicinal chemistry due to the biological activities associated with the sulfamate functional group.

The reactivity of the amine in this nucleophilic substitution reaction is dependent on its structure, with primary and secondary amines being capable of participating in this transformation. This reaction is a form of alkylation, where the amine is alkylated by the trimethylene sulfate.

While sulfamic acid itself is known to be an effective acid catalyst in various organic reactions, the catalytic role of its trimethylene ester is not as extensively documented in the available literature.

Sulfamic acid (H₂NSO₃H) has been demonstrated to be an efficient catalyst for the esterification of free fatty acids. google.com However, the scientific literature does not currently provide evidence for the use of this compound as a catalyst for esterification processes. The Fischer-Speier esterification, a classic method for forming esters from carboxylic acids and alcohols, typically employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com While various catalysts have been developed to promote esterification, including solid acid catalysts and other Brønsted acids, a catalytic role for this compound in this context has not been established.

The protection and deprotection of functional groups are crucial steps in multi-step organic synthesis to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups have been developed for different functional groups, each with specific conditions for its introduction and removal.

In the context of diol chemistry, cyclic sulfates can serve a dual role as both a protecting and an activating group. organic-chemistry.org For instance, in the monofunctionalization of diols, the cyclic sulfate can protect one hydroxyl group while the other is selectively functionalized. organic-chemistry.org However, the broader application of this compound specifically as a general protecting group for alcohols or other functional groups, and its subsequent deprotection, is not a widely documented strategy in the chemical literature. The common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals, each with well-established methods for their cleavage. highfine.comcem.com

Catalytic Roles in Diverse Organic Transformations

Cyclocondensation Reactions and Related Syntheses

While specific examples of cyclocondensation reactions directly involving this compound are not extensively detailed in the provided search results, the broader class of sulfamic acids and related organosulfur compounds are known to participate in various cyclization and condensation reactions. Sulfamic acid itself is a versatile catalyst for numerous organic transformations, including the synthesis of heterocyclic compounds through reactions like the Biginelli and Strecker reactions. researchgate.net These reactions involve the acid-catalyzed condensation of multiple components to form cyclic structures.

Given the structural similarities and reactivity patterns, it is plausible that this compound could be employed in specialized cyclocondensation reactions, potentially acting as both a reactant and a source of a sulfonic acid group for further functionalization. The ester's cyclic nature could influence the stereochemistry and regioselectivity of such reactions.

Other Acid-Catalyzed Organic Reactions

Sulfamic acid is a well-established, non-hygroscopic, and cost-effective solid acid catalyst for a range of organic reactions. researchgate.net Its applications include esterification, Aldol condensation, Michael addition, and Friedel-Crafts reactions. researchgate.net The catalytic activity of sulfamic acid stems from its zwitterionic nature in the solid state and its ability to act as a proton donor. researchgate.net

The trimethylene ester of sulfamic acid, while not a direct replacement for sulfamic acid as a general acid catalyst, can undergo reactions that are acid-catalyzed. For instance, its hydrolysis to 3-hydroxypropanesulfonic acid is accelerated by the presence of acid. chemicalbook.com This reactivity highlights the susceptibility of the cyclic ester to nucleophilic attack under acidic conditions. wikipedia.org Furthermore, in the presence of an amide catalyst, sulfamic acid can be used for the sulfation of alcohols, a reaction that proceeds via an acid-catalyzed mechanism. google.com

Applications in Materials Science and Engineering

The unique properties of this compound have led to its exploration in various cutting-edge applications within materials science and engineering.

Additives in Electrochemical Systems (e.g., Enhancing SEI Film Stability in Lithium-Ion Batteries)

A significant area of application for this compound and related cyclic sulfates is as an electrolyte additive in lithium-ion batteries (LIBs). evitachem.com The compound, often referred to as trimethylene sulfate (TMS) in this context, plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. researchgate.net

The SEI layer is critical for the performance and longevity of LIBs, as it prevents the continuous decomposition of the electrolyte and allows for the reversible intercalation of lithium ions into the anode. Research has shown that additives like TMS can be preferentially reduced on the electrode surface compared to the bulk electrolyte solvents. researchgate.net This leads to the formation of a more robust and effective SEI film.

| Additive | Effect on Battery Performance | Mechanism |

| Trimethylene sulfite (B76179) (TMS) | Improved initial charge capacity and performance of lithium-ion batteries. researchgate.net | Forms a stable solid electrolyte interphase (SEI) on the anode surface. researchgate.net |

| 1,3-Propane sultone (PS) | Improves high-temperature safety and cycle performance of lithium-ion batteries. acs.org | Preferential reduction leads to the formation of a stable SEI film, alleviating cell swelling. acs.org |

| Ethylene (B1197577) sulfate (DTD) | Enhances capacity retention and lifespan of lithium-ion batteries. evitachem.com | Contributes to the formation of a stable and ionically conductive SEI. evitachem.com |

This table summarizes the effects of different sulfur-containing additives on lithium-ion battery performance based on available research.

Building Blocks for Novel Polymers, Resins, and Advanced Functional Materials

The reactivity of the cyclic sulfate ester in this compound makes it a valuable building block for the synthesis of novel polymers and functional materials. Ring-opening polymerization is a key strategy where cyclic monomers are converted into long polymer chains. The trimethylene ester can undergo such reactions, leading to polymers containing sulfonic acid or sulfonate ester functionalities.

These functionalities can impart unique properties to the resulting polymers, such as improved hydrophilicity, ion-conductivity, and thermal stability. For instance, the related compound 1,3-propane sultone is used to prepare ionic conjugated polymers and to functionalize materials to enhance their hydrophilicity. chemicalbook.comsigmaaldrich.com Similarly, the introduction of vinyl groups onto materials like lignin, followed by esterification, can create reactive polymers suitable for radical polymerization, demonstrating the utility of esterification in creating functional materials. nih.gov

Research in Environmental and Atmospheric Chemistry

The influence of sulfur-containing compounds on atmospheric processes is a critical area of environmental research.

Role in Atmospheric Aerosol and Cloud Nucleation Processes

Sulfuric acid is a key species in atmospheric new-particle formation, a process known as nucleation. nih.gov While direct research on the role of this compound in these processes is limited, the study of organic acids and their impact on aerosol and cloud formation provides relevant context.

Organic acids in the atmosphere can influence cloud-activating properties by affecting the acidity and water activity of aqueous aerosol droplets. copernicus.org The dissociation of these acids can lead to an increase in hydrogen ion concentrations, which in turn enhances aqueous-phase sulfur chemistry, leading to the formation of more cloud droplets. copernicus.org The acidity of atmospheric aqueous phases is a crucial parameter that governs the partitioning of gases and their subsequent chemical reactions. copernicus.org

Investigations into Atmospheric Formation Mechanisms

The formation of organosulfates, including cyclic structures analogous to this compound, in the atmosphere is a complex process driven by the interaction of natural and anthropogenic emissions. These compounds are not directly emitted but are formed through chemical reactions of volatile organic compounds (VOCs).

Key Formation Pathways:

Photooxidation of Precursors: Chamber studies have demonstrated that organosulfates are formed from the photooxidation of a variety of precursors in the presence of sulfate aerosols or sulfur dioxide (SO₂). copernicus.org Both biogenic VOCs, such as isoprene (B109036) and monoterpenes, and anthropogenic VOCs, like polycyclic aromatic hydrocarbons and long-chain alkanes, are significant precursors. copernicus.org

Aqueous-Phase Oxidation: A substantial number of organosulfates are produced through the oxidation of compounds like isoprene and its oxidation products (methyl vinyl ketone and methacrolein) in the aqueous phase of atmospheric aerosols and clouds. copernicus.org This process can occur under irradiation in the presence of inorganic sulfate or in the dark with S(IV) species and transition metal ions. copernicus.org

Radical-Initiated Reactions: Sulfate radicals (SO₄⁻•), which can be generated by the oxidation of S(IV) species or the reaction of hydroxyl radicals (•OH) with bisulfate, can react with unsaturated organic compounds to form organosulfates. copernicus.orgresearchgate.net This radical-initiated pathway is considered a plausible and potentially rapid origin for atmospheric organosulfates. researchgate.net The reaction of organic radical intermediates with sulfoxy radicals (SO₃⁻• and SO₄⁻•) is another proposed mechanism for the formation of aromatic organosulfur compounds. nsf.gov

Epoxide Reactions: The reactive uptake of biogenic VOC-derived epoxides onto acidic sulfate aerosols is a well-established pathway for organosulfate formation. nsf.gov

Nucleophilic Substitution: Tertiary organonitrates, which are thermodynamically unstable, can undergo rapid nucleophilic substitution with sulfate to generate organosulfates. This mechanism also helps explain the formation of some nitrooxy organosulfates (NOSs). copernicus.org

The formation process often begins with hydrogen abstraction by hydroxyl radicals from C-H groups adjacent to the sulfate group, followed by further reactions of the resulting radical. copernicus.org

| Formation Pathway | Precursors | Key Reactants/Conditions | References |

|---|---|---|---|

| Photooxidation | Isoprene, Monoterpenes, Sesquiterpenes, PAHs, Alkanes | Sulfate Aerosol, SO₂, Light | copernicus.org |

| Aqueous-Phase Oxidation | Isoprene products (MVK, MACR), Aromatic Compounds | Inorganic Sulfate, S(IV), Transition Metal Ions, Irradiation | copernicus.org |